molecular formula C15H14O4 B14377653 4-Ethoxyphenyl 2-hydroxybenzoate CAS No. 88599-60-4

4-Ethoxyphenyl 2-hydroxybenzoate

Cat. No.: B14377653
CAS No.: 88599-60-4
M. Wt: 258.27 g/mol
InChI Key: MMUBDEFEIXHXHV-UHFFFAOYSA-N
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Description

4-Ethoxyphenyl 2-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from the esterification of 4-ethoxyphenol and 2-hydroxybenzoic acid (salicylic acid)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxyphenyl 2-hydroxybenzoate typically involves the esterification reaction between 4-ethoxyphenol and 2-hydroxybenzoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

4-Ethoxyphenol+2-Hydroxybenzoic acidAcid catalyst4-Ethoxyphenyl 2-hydroxybenzoate+Water\text{4-Ethoxyphenol} + \text{2-Hydroxybenzoic acid} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 4-Ethoxyphenol+2-Hydroxybenzoic acidAcid catalyst​4-Ethoxyphenyl 2-hydroxybenzoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions, such as temperature and pressure control, ensures the consistent production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyphenyl 2-hydroxybenzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base, resulting in the formation of 4-ethoxyphenol and 2-hydroxybenzoic acid.

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Hydrolysis: 4-Ethoxyphenol and 2-Hydroxybenzoic acid.

    Oxidation: 4-Ethoxybenzaldehyde or 4-Ethoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

4-Ethoxyphenyl 2-hydroxybenzoate has several scientific research applications:

    Pharmaceuticals: It is studied for its potential use as an intermediate in the synthesis of various drugs, particularly those with anti-inflammatory and analgesic properties.

    Cosmetics: The compound is explored for its potential use in skincare products due to its soothing and anti-inflammatory properties.

    Materials Science: It is investigated for its potential use in the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 4-ethoxyphenyl 2-hydroxybenzoate is primarily related to its ability to interact with biological targets through its ester and aromatic functional groups. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxybenzoate (Methyl salicylate): Similar ester structure but with a methyl group instead of an ethoxy group.

    Ethyl 2-hydroxybenzoate (Ethyl salicylate): Similar ester structure but with an ethyl group instead of an ethoxy group.

    Propyl 2-hydroxybenzoate (Propyl salicylate): Similar ester structure but with a propyl group instead of an ethoxy group.

Uniqueness

4-Ethoxyphenyl 2-hydroxybenzoate is unique due to the presence of the ethoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

88599-60-4

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

(4-ethoxyphenyl) 2-hydroxybenzoate

InChI

InChI=1S/C15H14O4/c1-2-18-11-7-9-12(10-8-11)19-15(17)13-5-3-4-6-14(13)16/h3-10,16H,2H2,1H3

InChI Key

MMUBDEFEIXHXHV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2O

Origin of Product

United States

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